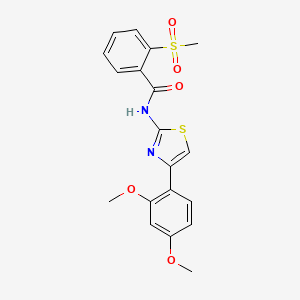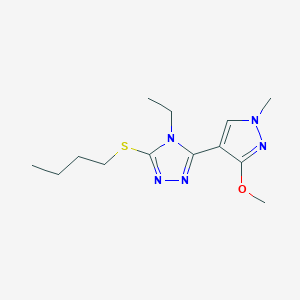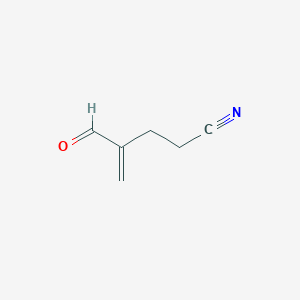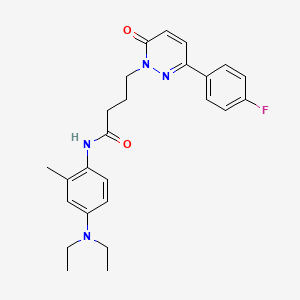![molecular formula C18H16F3N7O B2455899 3-(1H-1,2,4-triazol-1-il)-6-{4-[3-(trifluorometil)benzoil]piperazin-1-il}piridazina CAS No. 1797563-76-8](/img/structure/B2455899.png)
3-(1H-1,2,4-triazol-1-il)-6-{4-[3-(trifluorometil)benzoil]piperazin-1-il}piridazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a useful research compound. Its molecular formula is C18H16F3N7O and its molecular weight is 403.369. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los compuestos que contienen el anillo 1,2,4-triazol, como el , han mostrado una prometedora actividad anticancerígena . Se han evaluado contra varias líneas celulares de cáncer humano, incluidas MCF-7, Hela y A549 . Algunos de estos compuestos han mostrado actividad citotóxica inferior a 12 μM contra la línea celular Hela .
Actividad Antibacteriana
Los derivados de 1,2,4-triazol han demostrado poseer una significativa actividad antibacteriana . La estructura única de estos compuestos facilita la formación de una variedad de enlaces no covalentes con enzimas y receptores, induciendo actividades biológicas de amplio espectro .
Actividad Antifúngica
Los derivados de triazol que contienen cadenas laterales alquinílicas han exhibido actividad antifúngica contra las especies Cryptococcus y Candida .
Actividad Antiviral
Los compuestos que contienen el anillo 1,2,4-triazol han mostrado actividad antiviral contra la replicación del virus de la influenza A y el virus del herpes simple tipo 1 (HSV-1) .
Quimioterapia
Los sistemas heterocíclicos con alto contenido de nitrógeno, incluyendo los 1,2,4-triazoles, se han utilizado en la quimioterapia . Han sido objeto de creciente estudio en los últimos diez años debido a su utilidad en una variedad de aplicaciones .
Inhibidores de Stearoil-Coenzima Delta-9
Los derivados de 1,2,4-triazol se han utilizado para sintetizar compuestos que actúan como inhibidores de la stearoil-coenzima delta-9 .
Agonistas y Antagonistas de los Receptores de Esfingosina-1-Fosfato
Los derivados de 1,2,4-triazol se han utilizado para sintetizar compuestos que actúan como agonistas y antagonistas de los receptores de esfingosina-1-fosfato .
Activos Contra Staphylococcus Aureus Resistente a la Meticilina y Enterococos Resistentes a la Vancomicina
Los derivados de 1,2,4-triazol se han utilizado para sintetizar compuestos que son activos contra Staphylococcus aureus resistente a la meticilina y enterococos resistentes a la vancomicina .
Propiedades
IUPAC Name |
[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7O/c19-18(20,21)14-3-1-2-13(10-14)17(29)27-8-6-26(7-9-27)15-4-5-16(25-24-15)28-12-22-11-23-28/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTKAXVSOOPWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2455817.png)
![(furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2455819.png)

![1-methyl-4-[5-methyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B2455821.png)

![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2455823.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B2455825.png)

![2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2455833.png)


![7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2455836.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2455837.png)
